![molecular formula C13H16F3NO3S B2739928 4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1234861-19-8](/img/structure/B2739928.png)
4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Description
“4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C13H16F3NO3S and a molecular weight of 323.33. It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
- Examples : FDA-approved drugs containing the TFM group have been synthesized and used for various diseases and disorders .
- Applications : TFM-containing compounds, including 4-Methoxy-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine, have demonstrated superior pest control properties compared to traditional insecticides .
Medicinal Chemistry and Drug Development
Agrochemicals and Pest Control
Analgesic Potential
Carbon-Centered Radical Trifluoromethylation
properties
IUPAC Name |
4-methoxy-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-20-11-6-8-17(9-7-11)21(18,19)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCWHCIJZSKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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